REACTION_CXSMILES
|
N[C:2]1[N:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.[CH2:15]([OH:18])[CH2:16][CH3:17]>>[CH2:15]([O:18][C:2]1[N:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH2:16][CH3:17]
|
Name
|
|
Quantity
|
184 mg
|
Type
|
reactant
|
Smiles
|
NC=1N=CC=2NC3=CC=CC=C3C2C1
|
Name
|
i-amylnitrite
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then it is heated for 4.5 hours to 80° C. bath temperature
|
Type
|
CONCENTRATION
|
Details
|
After concentration, it
|
Type
|
CUSTOM
|
Details
|
is chromatographed on silica gel with methylene/chloride/acetone=1:1 as eluant
|
Type
|
CONCENTRATION
|
Details
|
After concentration and recrystallization of the corresponding fractions from diisopropyl ether/cyclohexane, 120 mg of 3-propoxy-β-carboline with a 147°-151° C.
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |